molecular formula C14H15N3O3 B10901829 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 181648-71-5

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B10901829
CAS No.: 181648-71-5
M. Wt: 273.29 g/mol
InChI Key: LCTMHEHOIVMPAI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione is a synthetic organic compound with the molecular formula C14H14N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylbarbituric acid and 4-methylaniline.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-dimethylbarbituric acid and 4-methylaniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazinane triones.

Scientific Research Applications

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbarbituric Acid: A precursor in the synthesis of the target compound.

    4-Methylaniline: Another precursor used in the synthesis.

Uniqueness

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

181648-71-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N3O3/c1-9-4-6-10(7-5-9)15-8-11-12(18)16(2)14(20)17(3)13(11)19/h4-8,18H,1-3H3

InChI Key

LCTMHEHOIVMPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=O)N(C2=O)C)C)O

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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